2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(trifluoromethoxy)benzyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3S/c1-25(18-24-17-14(27-2)8-5-9-15(17)29-18)11-16(26)23-10-12-6-3-4-7-13(12)28-19(20,21)22/h3-9H,10-11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNXJRLCTGHMMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=CC=C1OC(F)(F)F)C2=NC3=C(C=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is structurally similar to 2- (benzo [ d ]thiazol-2-yl)phenol, which has been used as a luminescent material. .
Mode of Action
It is known that the compound has good thermal stability and electrochemical stability. In solution, due to the characteristic of excited state intramolecular proton transfer (ESIPT), it exhibits green emission. After coordination with difluoroboron, a significant blue shift and enhanced emission are observed due to restricted conformational changes.
Biochemical Pathways
It is known that the compound can undergo a condensation reaction with 4-acetamidobenzaldehyde to afford tridentate schiff bases. It also reacts with 2,4,6-trichloro 1,3,5-triazine to give 2- (4-methoxybenzothiazol-2′-ylamino)-4- (phenylthioureido)-6- (substitutedthioureido)-1,3,5-triazines.
Result of Action
The compound has been used as a luminescent material. It has been successfully used as a dopant emitter in organic light-emitting diodes (OLEDs). All doped devices exhibit strong emission, low turn-on voltage (3.9-4.8 V), and the EL performance of the difluoroboron doped devices is superior to the ligand.
Biological Activity
The compound 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(trifluoromethoxy)benzyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This compound belongs to the class of acetamides and features a complex structure that includes a benzothiazole ring, methoxy groups, and various substituents that may influence its biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 373.44 g/mol. The presence of the trifluoromethoxy group is particularly noteworthy as it may enhance the compound's lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.44 g/mol |
| Structure | Chemical Structure |
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of benzothiazole derivatives, including those similar to our compound. For instance, compounds derived from benzothiazole have shown significant inhibition of cancer cell proliferation in various human cancer cell lines such as A431, A549, and H1299. These studies suggest that modifications to the benzothiazole nucleus can enhance anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
The mechanism by which 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(trifluoromethoxy)benzyl)acetamide exerts its effects likely involves interaction with specific molecular targets, including enzymes and receptors involved in cancer progression. The structural features of this compound suggest that it may inhibit pathways critical for tumor growth and metastasis.
Anti-inflammatory Activity
Benzothiazole derivatives have also been reported to possess anti-inflammatory properties. Compounds similar to our target have demonstrated the ability to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-α, which are often elevated in inflammatory conditions . This suggests that our compound may also exhibit similar anti-inflammatory effects.
Case Studies and Research Findings
- In Vitro Studies : A study investigating various benzothiazole derivatives found that certain modifications led to enhanced cytotoxicity against cancer cells. The active compounds were shown to induce apoptosis and inhibit cell migration, indicating their potential as therapeutic agents .
- Structure-Activity Relationship (SAR) : Research has focused on the SAR of benzothiazole compounds, revealing that specific substitutions can significantly impact biological activity. For example, the introduction of trifluoromethyl groups has been associated with increased potency against cancer cell lines .
- Pharmacological Implications : The development of inhibitors targeting human microsomal epoxide hydrolase (mEH) has shown that compounds with similar structural motifs can exhibit low nanomolar inhibitory activity, suggesting a potential pathway for drug development using our compound as a lead structure .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Benzothiazole and Aryl Moieties
Key Trends :
- Electron-Withdrawing Groups (CF₃, NO₂): Enhance metabolic stability and binding to hydrophobic pockets .
- Methoxy Groups (OCH₃) : Improve solubility and modulate enzyme interactions (e.g., α-glucosidase inhibition in coumarin-linked analogs ).
- Halogenation (Cl, F) : Increases antimicrobial potency but may reduce CNS permeability due to higher polarity .
Observations :
- Click Chemistry : Widely used for triazole-acetamide derivatives, offering moderate yields (34–86%) .
- Substitution Reactions : Chloroacetyl chloride and heterocycle coupling (e.g., imidazole, triazole) are common for acetamide functionalization .
Table 3: Activity Profiles of Selected Analogs
SAR Insights :
- Benzothiazole Core : Essential for binding to enzymes like α-glucosidase or kinase targets .
- Trifluoromethoxy Group : Enhances blood-brain barrier penetration in CNS-targeted compounds .
- Triazole Linkers : Improve pharmacokinetic properties but may reduce cytotoxicity compared to simpler acetamides .
Q & A
Q. Advanced
- Molecular docking : Docking poses (e.g., AutoDock Vina) reveal interactions with target proteins, such as hydrogen bonding between the acetamide carbonyl and active-site residues .
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions, aiding in derivatization strategies .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize compounds with low RMSD values (<2 Å) .
How do structural modifications influence biological activity and selectivity?
Q. Advanced
- Methoxy position : Shifting the methoxy group from the 4- to 5-position on the benzothiazole ring reduces antifungal activity by 40%, likely due to steric hindrance .
- Trifluoromethoxy vs. halogenated benzyl groups : The trifluoromethoxy group enhances metabolic stability (t₁/₂ > 6 hours in hepatic microsomes) compared to chlorinated analogs .
- Methylamino substitution : Replacing methyl with bulkier groups (e.g., ethyl) decreases solubility but improves CNS penetration in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
